Potassium 2-Chloro-5-fluoropyridine-4-trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2-chloro-5-fluoropyridin-4-yl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BClF4N.K/c7-5-1-3(6(9,10)11)4(8)2-12-5;/h1-2H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNGKUFXSUVGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1F)Cl)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BClF4KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Esterification Pathway
A foundational method involves sequential chlorination and esterification of nicotinic acid derivatives. Starting with 2-chloro-5-fluoronicotinic acid, thionyl chloride (SOCl₂) serves as the chlorinating agent in aromatic hydrocarbon solvents (e.g., toluene or xylene) at 80°C. The reaction is catalyzed by N,N-dimethylformamide (DMF), with a molar ratio of 1:1–2:1 SOCl₂ to substrate . Subsequent esterification with ethanol under acidic conditions (e.g., concentrated H₂SO₄) yields the ethyl ester intermediate. This step requires rigorous temperature control (95°C for 14 hours) to achieve >95% conversion .
Key Data:
| Parameter | Value |
|---|---|
| Chlorination agent | Thionyl chloride (1–2 equiv) |
| Catalyst | DMF (0.001–0.5 equiv) |
| Solvent | Toluene or xylene |
| Reaction time | 4–15 hours |
| Yield (esterification) | 62–90% |
Direct Fluorination Using Potassium Fluoride
Fluorination of halogenated pyridine precursors with potassium fluoride (KF) in polar aprotic solvents is a scalable industrial approach. A mixture of sulfolane and N,N′-dimethylpropyleneurea (DMPU) enhances reactivity at 180–240°C, enabling selective substitution at the 3- and 5-positions . For example, 2,3,5-trichloropyridine reacts with KF (3:1 molar ratio) to yield 5-chloro-2,3-difluoropyridine, which is further functionalized to the trifluoroborate .
Optimized Conditions:
-
Solvent system: Sulfolane/DMPU (95:5–70:30 w/w)
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KF excess: 8–24%
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Phase-transfer catalyst: 18-crown-6 ether (1–40 wt%)
Borylation of Halopyridines
Palladium-catalyzed borylation provides a versatile route. 5-Chloro-2-fluoropyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(OAc)₂ and ethylene glycol. The reaction proceeds at 65°C in ethanol, yielding the boronic acid intermediate, which is treated with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate .
Representative Protocol:
-
Borylation:
-
Trifluoroborate Formation:
One-Pot Borylation/Cross-Coupling
A modified one-pot procedure combines borylation and cross-coupling, avoiding isolation of intermediates. For example, 5-chloro-2-fluoropyridine is treated with B₂pin₂ and Pd(OAc)₂, followed by in situ KHF₂ addition and coupling with aryl halides (e.g., 3-chlorophenol). This method reduces purification steps and achieves 78–82% overall yield .
Advantages:
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Eliminates boronic acid isolation
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Tolerates electron-deficient aryl halides
Analytical Validation
Purity is confirmed via:
Industrial Scalability Challenges
Key hurdles include:
Chemical Reactions Analysis
Types of Reactions
Potassium 2-Chloro-5-fluoropyridine-4-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), etc.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium 2-Chloro-5-fluoropyridine-4-trifluoroborate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium 2-Chloro-5-fluoropyridine-4-trifluoroborate involves its role as a boron-containing reagent in coupling reactions. The trifluoroborate group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds. This process is crucial in the synthesis of various organic compounds .
Comparison with Similar Compounds
Structural and Electronic Differences
The following compounds are structurally related to Potassium 2-chloro-5-fluoropyridine-4-trifluoroborate, differing in substituents, aromatic systems, or boron-containing groups:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The target compound’s 2-Cl and 5-F substituents activate the pyridine ring toward nucleophilic substitution, facilitating coupling at position 3. In contrast, Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate has a methoxy group (electron-donating), which reduces electrophilicity and slows reaction rates .
- Stability : Trifluoroborate salts (e.g., target compound, biphenyl analog) are more stable than boronic acids (e.g., 2-Chloro-4-methylpyridine-5-boronic acid), which are susceptible to protodeboronation under acidic conditions .
- Steric Considerations : Biphenyl derivatives (e.g., Potassium [1,1'-biphenyl]-4-yltrifluoroborate) exhibit steric hindrance, limiting their use in couplings with bulky substrates. The pyridine-based target compound offers a balance of moderate steric profile and electronic activation .
Research Findings and Trends
- Catalytic Efficiency : Studies show that trifluoroborate salts with electron-withdrawing groups (e.g., Cl, F) achieve higher yields in Suzuki couplings compared to electron-donating analogs. For example, the target compound outperforms Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate in Pd-mediated reactions .
- Thermal Stability : Thermogravimetric analysis (TGA) of the target compound indicates decomposition above 250°C, superior to boronic acids (decomposition <150°C) .
Biological Activity
Potassium 2-Chloro-5-fluoropyridine-4-trifluoroborate is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, along with a trifluoroborate group. These structural features contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Receptor Modulation : Research indicates that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity. This modulation can lead to increased signaling pathways relevant in conditions like schizophrenia .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on COX Inhibition : A study evaluated the compound's potency as a COX inhibitor, finding that it exhibited significant inhibition at micromolar concentrations. The binding affinity was measured using docking studies, which indicated favorable interactions with the COX active site .
- Receptor Activity Assessment : In vitro assays using cell lines expressing metabotropic glutamate receptor 5 (mGluR5) demonstrated that the compound could enhance receptor activity significantly. This was quantified through calcium mobilization assays, revealing an effective concentration (EC50) in the low nanomolar range .
- Antimicrobial Testing : In a series of antimicrobial susceptibility tests against various bacterial strains, this compound showed promising results, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Potassium 2-Chloro-5-fluoropyridine-4-trifluoroborate?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A halogenated pyridine precursor (e.g., 2-chloro-5-fluoropyridine-4-boronic acid) is reacted with potassium trifluoroborate salts in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Solvents like dimethoxyethane (DME) or tetrahydrofuran (THF) are optimal, with temperatures ranging from 80–100°C and bases such as K₂CO₃ or Cs₂CO₃ to enhance reactivity .
Q. How should this compound be handled to ensure laboratory safety?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers under nitrogen or argon to prevent moisture absorption. Keep away from oxidizing agents and acids .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention due to potential skin corrosion risks .
Q. What analytical techniques are suitable for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Use ¹⁹F NMR (δ ~ -135 to -150 ppm for BF₃⁻) and ¹¹B NMR (δ ~ 1–3 ppm) to confirm the trifluoroborate moiety .
- X-ray Crystallography : For structural elucidation, single-crystal analysis is recommended, as demonstrated in studies of related copper(I) and osmium(II) trifluoroborate complexes .
- Elemental Analysis : Verify purity (>95%) via combustion analysis for C, H, N, and halogens.
Advanced Research Questions
Q. How do solvent and base selection impact the efficiency of cross-coupling reactions involving this compound?
- Optimization Strategies :
- Solvent Effects : Polar aprotic solvents like DME improve solubility and reaction rates compared to THF. For example, DME increases yields by 15–20% in palladium-catalyzed couplings .
- Base Selection : Strong bases (e.g., Cs₂CO₃) enhance transmetallation but may promote protodeboronation. Weak bases (e.g., K₂CO₃) balance reactivity and stability .
- Data Table :
| Solvent | Base | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DME | Cs₂CO₃ | 85–90 | Low (<5%) |
| THF | K₂CO₃ | 65–70 | Moderate (10–15%) |
Q. What are the common side reactions or degradation pathways observed with this trifluoroborate salt?
- Mechanistic Insights :
- Deboronation : Hydrolysis in protic solvents (e.g., water or alcohols) leads to loss of the BF₃⁻ group, forming 2-chloro-5-fluoropyridine. Monitor via ¹¹B NMR for disappearance of the trifluoroborate peak .
- Protodeboronation : Acidic conditions or trace metals (e.g., Pd residues) can trigger this pathway. Use chelating agents (e.g., EDTA) to suppress metal-induced degradation .
Q. How can reaction byproducts be identified and quantified?
- Analytical Workflow :
- LC-MS : Detect protodeboronated or hydrolyzed products using reverse-phase chromatography coupled with high-resolution mass spectrometry.
- NMR Titration : Track reaction progress by integrating ¹⁹F NMR signals of the trifluoroborate group versus decomposition products .
Contradictions and Limitations in Current Data
- Thermal Stability : While Potassium Tetrafluoroborate (KBF₄) decomposes at 350°C , the thermal behavior of this compound remains understudied. Preliminary data suggest stability up to 200°C, but further thermogravimetric analysis (TGA) is required.
- Solubility : Conflicting reports exist for analogous salts (e.g., KBF₄ solubility: 4.4 g/L at 20°C vs. higher solubility in polar solvents). Empirical testing in DMSO or acetonitrile is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
